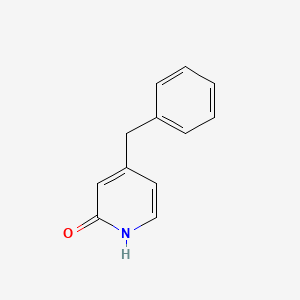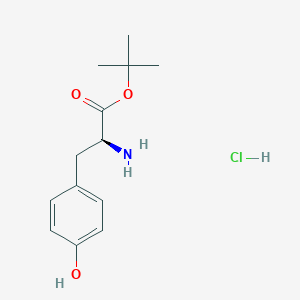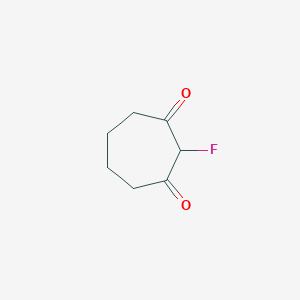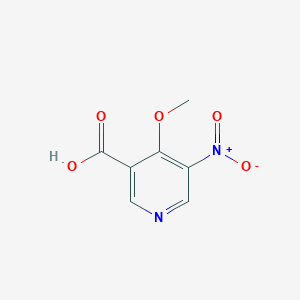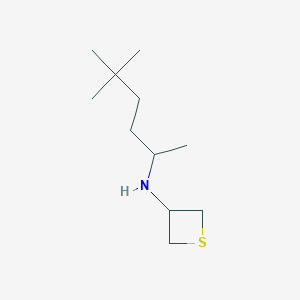
N-(5,5-Dimethylhexan-2-yl)thietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5,5-Dimethylhexan-2-yl)thietan-3-amine: is a chemical compound with the molecular formula C₁₁H₂₃NS and a molecular weight of 201.37 g/mol . This compound is primarily used in industrial and scientific research applications .
Méthodes De Préparation
The synthesis of N-(5,5-Dimethylhexan-2-yl)thietan-3-amine involves several steps. One common method includes the reaction of 5,5-dimethylhexan-2-amine with thietan-3-one under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and higher yields .
Analyse Des Réactions Chimiques
N-(5,5-Dimethylhexan-2-yl)thietan-3-amine: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as or . The major products formed are typically sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like or , leading to the formation of amines or thiols.
Applications De Recherche Scientifique
N-(5,5-Dimethylhexan-2-yl)thietan-3-amine: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers use this compound to study the effects of thietan derivatives on biological systems.
Medicine: Although not used clinically, it serves as a model compound for studying potential therapeutic agents.
Industry: It is utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism by which N-(5,5-Dimethylhexan-2-yl)thietan-3-amine exerts its effects involves interactions with various molecular targets. The thietan ring can interact with enzymes and proteins, potentially inhibiting their activity. This compound may also affect cellular pathways by altering the redox state or by binding to specific receptors .
Comparaison Avec Des Composés Similaires
N-(5,5-Dimethylhexan-2-yl)thietan-3-amine: can be compared to other thietan derivatives such as:
- N-(5,5-Dimethylhexan-2-yl)thietan-2-amine
- N-(5,5-Dimethylhexan-2-yl)thietan-4-amine
These compounds share similar structural features but differ in the position of the amine group on the thietan ring. The unique positioning of the amine group in This compound contributes to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C11H23NS |
|---|---|
Poids moléculaire |
201.37 g/mol |
Nom IUPAC |
N-(5,5-dimethylhexan-2-yl)thietan-3-amine |
InChI |
InChI=1S/C11H23NS/c1-9(5-6-11(2,3)4)12-10-7-13-8-10/h9-10,12H,5-8H2,1-4H3 |
Clé InChI |
DCJCNIGLNCJPKM-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(C)(C)C)NC1CSC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


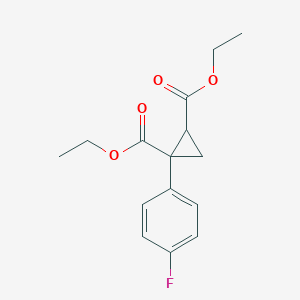
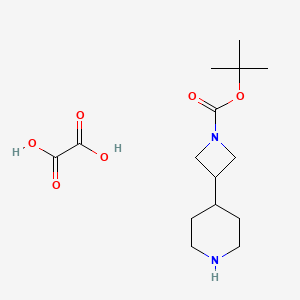
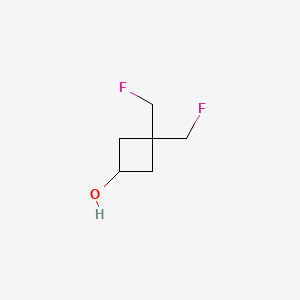
![(3S)-3-Amino-3-[4-(difluoromethyl)-3-fluorophenyl]propan-1-OL](/img/structure/B13025860.png)
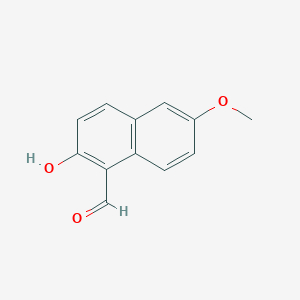
![5-Ethyl-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B13025868.png)
![7-Methoxypyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13025871.png)

![(3R,8aR)-Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile](/img/structure/B13025901.png)
